Ethylamine-N,N-d2 is a stable, deuterated isotopologue of ethylamine (CAS 75-04-7), where the two hydrogen atoms on the primary amine group are replaced with deuterium. This substitution creates a molecule with a higher molecular weight (47.10 g/mol vs. 45.08 g/mol for the standard compound) and, more importantly, a significantly different N-D bond vibrational frequency compared to the N-H bond. These properties make it an essential tool for researchers in physical organic chemistry, materials science, and analytical spectroscopy who require precise isotopic labeling for mechanistic studies, vibrational mode assignment, or as a precursor for more complex deuterated molecules.
Substituting Ethylamine-N,N-d2 with standard, non-deuterated ethylamine is not a cost-saving measure but a protocol failure. The core value of this compound lies in the mass and vibrational difference between deuterium and protium at the amine position. Using the non-deuterated analog eliminates the kinetic isotope effect essential for mechanistic studies, prevents its use as a tracer for mass spectrometry or neutron scattering, and renders it useless for assigning N-H/N-D vibrational modes in IR and Raman spectroscopy. Procurement of the deuterated form is required when the specific location of the isotope is critical to the experimental design, either as a final product or as a synthetic precursor for introducing a stable isotopic label.
In Raman spectroscopy, the N-deuterated ethylammonium ion (EtND3+) exhibits a symmetric ND3+ stretching mode at 2219 cm-1. This is a clear and significant shift from the analogous NH3+ stretching mode in the non-deuterated form, which appears at 3025 cm-1. This large, predictable isotopic shift allows for the unambiguous assignment of vibrational modes associated with the amine group, which is critical in studies of hydrogen bonding, crystal structure, and phase transitions in alkylammonium-based materials.
| Evidence Dimension | Symmetric Amine/Ammonium Stretch (cm-1) |
| Target Compound Data | 2219 cm-1 (for EtND3+) |
| Comparator Or Baseline | Non-deuterated Ethylammonium (EtNH3+): 3025 cm-1 |
| Quantified Difference | 806 cm-1 downshift upon N-deuteration |
| Conditions | Raman spectroscopy of polycrystalline EtNH3Cl and EtND3Cl salts at room temperature. |
This quantifiable spectral separation is the primary reason to procure this compound for any application involving vibrational analysis of amine functional groups.
The replacement of hydrogen with deuterium at the nitrogen atom significantly alters the zero-point energy of the N-H/N-D bond. This mass difference is exploited to probe reaction mechanisms; if the N-H bond is broken in the rate-determining step of a reaction, the rate for the N-D analogue will be substantially slower (kH/kD > 1). While a specific KIE value for Ethylamine-N,N-d2 is reaction-dependent, the use of N-deuterated amines is a standard method for confirming the involvement of N-H cleavage in reaction pathways. For example, studies on the related compound methylamine (CH3NH2 vs CH3ND2) show a large H/D isotope effect on the lifetimes of excited states, indicating the N-H(D) bond dissociation is a primary channel.
| Evidence Dimension | Kinetic Isotope Effect (kH/kD) |
| Target Compound Data | kH/kD > 1 (Expected for reactions involving N-D bond cleavage in the rate-determining step) |
| Comparator Or Baseline | Non-deuterated Ethylamine (kH/kD = 1, baseline) |
| Quantified Difference | Reaction rate is slowed, allowing for mechanistic investigation. |
| Conditions | Any chemical reaction where N-H bond cleavage is a potential rate-limiting step. |
Procuring the N,N-d2 version is non-negotiable for researchers needing to confirm or disprove the role of amine proton transfer in a reaction mechanism.
Ethylamine-N,N-d2 serves as a key synthetic precursor for introducing a stable deuterium label at the ethylamine nitrogen site within a larger molecule. Deuterated compounds are widely used as tracers in metabolism studies, as internal standards for mass spectrometry, and in neutron scattering to control contrast. The procurement of specifically labeled building blocks like Ethylamine-N,N-d2 is often more efficient and provides better isotopic purity than attempting H-D exchange reactions on a final, complex molecule. The N-D bond is generally stable under many synthetic conditions where other C-D bonds might be labile.
| Evidence Dimension | Isotopic Label Incorporation |
| Target Compound Data | Provides a >98% (typical) isotopic purity N,N-d2 ethylamino moiety. |
| Comparator Or Baseline | Post-synthesis H-D exchange: Often results in lower, less specific deuterium incorporation and potential side reactions. |
| Quantified Difference | High vs. potentially low and non-specific isotopic incorporation. |
| Conditions | Multi-step organic synthesis of complex molecules requiring a deuterium label at the amine nitrogen. |
For synthesizing complex labeled molecules, using a pre-labeled building block ensures the label's precise location and high isotopic enrichment, justifying its procurement over standard ethylamine.
When studying the crystal structure and hydrogen bonding networks of materials like (EtNH3)2CdCl4, the significant and predictable shift in N-D vs. N-H stretching frequencies allows researchers to definitively assign peaks corresponding to the amine group, providing insight into molecular motion and phase transitions.
To determine if a proton is abstracted from the amine in the rate-limiting step of a reaction, such as in certain enzymatic or base-catalyzed processes, comparing the reaction rate using Ethylamine-N,N-d2 against standard ethylamine provides clear evidence through the kinetic isotope effect.
When preparing a complex molecule containing an N-ethylamino group for use in pharmacokinetic studies or as a quantitative standard for mass spectrometry, using Ethylamine-N,N-d2 as a reactant ensures the specific and high-purity incorporation of two deuterium atoms at the desired position.
Flammable;Compressed Gas;Irritant